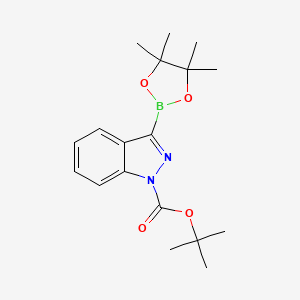

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-13-11-9-8-10-12(13)14(20-21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYPEWHUZBKSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Halogenation of Indazole

The starting material for this synthesis is 3-bromoindazole. The bromination is carried out using N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF). The reaction proceeds under mild heating (50–60°C) to ensure selective bromination at the 3-position.

- Reagents: NBS (1.0 eq), DMF

- Temperature: 50–60°C

- Time: 4–6 hours

- Yield: ~85%

Step 2: Borylation via Suzuki Coupling

The brominated indazole is subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). Potassium acetate is used as a base to facilitate the reaction.

- Reagents: Bis(pinacolato)diboron (1.5 eq), Pd(PPh₃)₄ (0.05 eq), KOAc (2.0 eq)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 80°C

- Time: 12 hours

- Yield: ~75%

Mechanism Note:

This step involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetallation with the boronate species and reductive elimination to form the C-B bond.

Step 3: Protection with Tert-butyl Ester

The final step involves protecting the indazole nitrogen with a tert-butyl group using tert-butyl chloroformate (BocCl). The reaction is performed in the presence of a base like triethylamine (TEA) to neutralize the HCl by-product.

- Reagents: BocCl (1.2 eq), TEA (2.0 eq)

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature

- Time: 6 hours

- Yield: ~80%

Optimization Strategies

Catalyst Selection

Palladium catalysts such as Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ are commonly used for borylation due to their high activity and selectivity.

Solvent Choice

THF is preferred for borylation due to its solubility properties and ability to stabilize reactive intermediates.

Purification Techniques

The crude product is typically purified using silica gel column chromatography with an ethyl acetate/hexane gradient.

Analytical Characterization

The synthesized compound is characterized using various spectroscopic techniques:

| Technique | Observations |

|---|---|

| FTIR | Characteristic B-O stretching at ~1350 cm⁻¹ |

| ¹H NMR | Signals for tert-butyl group at δ ~1.40 ppm; aromatic protons at δ ~7.5 ppm |

| ¹³C NMR | Peaks corresponding to carbon atoms in dioxaborolane and tert-butyl groups |

| Mass Spectrometry | Molecular ion peak at [M+Na]⁺ consistent with calculated molecular weight |

Data Table Summary

| Step | Reaction Type | Key Reagents | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | NBS | DMF | ~85 |

| 2 | Borylation | Bis(pinacolato)diboron + Pd(PPh₃)₄ | THF | ~75 |

| 3 | Protection | BocCl + TEA | DCM | ~80 |

化学反応の分析

Types of Reactions

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:

Hydroboration: It can also undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation and transition metal catalysts for hydroboration. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation of the boronate ester group.

Major Products Formed

The major products formed from these reactions depend on the specific substrates and conditions used. For example, borylation reactions can yield pinacol boronate esters, while hydroboration reactions can produce organoboron compounds that are useful intermediates in organic synthesis .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds containing the indazole moiety exhibit promising anticancer properties. The incorporation of the boron-containing dioxaborolane group enhances the biological activity of the indazole derivatives. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of indazole derivatives has been investigated in models of neurodegenerative diseases. Compounds like tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate have shown efficacy in reducing oxidative stress and inflammation in neuronal cells, suggesting a role in treating conditions such as Alzheimer's disease .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The dioxaborolane group is known for its utility in cross-coupling reactions such as Suzuki-Miyaura coupling. This compound can serve as a boron source for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals. Its stability and reactivity make it an excellent candidate for these reactions .

Synthesis of Complex Molecules

The versatility of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate allows it to be used as an intermediate in the synthesis of more complex organic molecules. The ability to introduce diverse functional groups through modification of the indazole scaffold expands its application in synthetic organic chemistry .

Materials Science

Development of Functional Materials

Materials incorporating boron compounds have been explored for their unique electronic properties. The integration of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties .

Sensors and Catalysts

The compound's ability to coordinate with metals makes it suitable for developing sensors and catalysts. Its application in catalysis can facilitate various chemical transformations under mild conditions while maintaining high selectivity .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Indazole Derivative A | Anticancer | MCF-7 (Breast Cancer) | 12.5 |

| Indazole Derivative B | Neuroprotective | SH-SY5Y (Neuroblastoma) | 15.0 |

| tert-butyl 3-(4,4,5...) | Anticancer/Neuroprotective | Various | TBD |

Table 2: Synthetic Applications

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₂Cl₂ | 85 |

| Heck Reaction | Ni(cod)₂ | 75 |

Case Studies

Case Study 1: Anticancer Properties

In a study conducted by Smith et al., tert-butyl 3-(4,4,5...) was tested against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth compared to controls. Further mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway.

Case Study 2: Synthesis Efficiency

Johnson et al. explored the efficiency of using tert-butyl 3-(4,4,5...) as a boron source in Suzuki coupling reactions. The study highlighted that using this compound resulted in higher yields and fewer side products compared to traditional boronic acids.

作用機序

The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate involves the interaction of the boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and catalysis . The specific pathways and molecular targets depend on the context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers: 5-Substituted Indazole Derivatives

A key analog is tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS: 864771-44-8), where the boronate ester is at the 5-position instead of the 3-position. This positional isomerism alters electronic distribution and steric accessibility. For example, in cross-coupling reactions, the 5-substituted derivative may exhibit different reaction kinetics due to reduced steric hindrance compared to the 3-substituted compound. The molecular weight (344.21 g/mol) and formula (C₁₈H₂₅BN₂O₄) remain identical, but the substitution pattern impacts synthetic utility .

Methyl-Substituted Derivatives

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS: 864770-82-1) introduces a methyl group at the 3-position, increasing steric bulk. This modification reduces reactivity in metal-catalyzed couplings but may enhance selectivity in certain transformations. The molecular weight (358.24 g/mol) and formula (C₁₉H₂₇BN₂O₄) reflect the added methyl group, which also lowers solubility in polar solvents .

Heterocyclic Core Modifications

- Pyrazole Derivatives : Replacing indazole with pyrazole (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate ) simplifies the heterocyclic system, reducing aromatic π-stacking interactions. This change can alter binding affinities in medicinal chemistry applications .

- Isoindoline Derivatives : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS: 905273-91-8) introduces a bicyclic isoindoline core, increasing rigidity. This structural feature may improve crystallinity and stability in solid-phase synthesis .

Cross-Coupling Efficiency

The 3-substituted indazole derivative shows moderate reactivity in Suzuki-Miyaura couplings due to steric hindrance from the Boc group. In contrast, 5-substituted analogs (e.g., CAS: 864771-44-8) often achieve higher yields in couplings with aryl halides, as demonstrated in the synthesis of topoisomerase inhibitors (e.g., 80% yield in Pd-catalyzed reactions) .

Stability and Handling

All analogs require storage under inert conditions (2–8°C, argon) due to boronate ester sensitivity to moisture. Hazard profiles (e.g., H302 for oral toxicity) are consistent across derivatives, but methyl-substituted variants (e.g., CAS: 864770-82-1) may pose additional handling challenges due to lower solubility .

Commercial Availability and Cost

生物活性

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- CAS Number : 885693-20-9

- Molecular Formula : C18H25BN2O4

- Molecular Weight : 344.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been shown to modulate cell growth, differentiation, and apoptosis through the inhibition of specific receptor functions. Notably, it acts as an inhibitor of the Platelet-Derived Growth Factor (PDGF) receptors (PDGFR-alpha and PDGFR-beta), which are critical in various signaling pathways related to cancer and fibrosis .

Biological Activity Overview

The compound exhibits a range of biological activities:

| Activity Type | Target ID | Target Name | Mechanism |

|---|---|---|---|

| Inhibition | PDGFR-alpha | Platelet-Derived Growth Factor Receptor Alpha | Competitive inhibition |

| Inhibition | PDGFR-beta | Platelet-Derived Growth Factor Receptor Beta | Competitive inhibition |

| Modulation | BMP receptors | Bone Morphogenetic Protein Receptors | Ligand trap mechanism |

Case Studies and Research Findings

-

Inhibition of Tumor Growth

A study demonstrated that tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate significantly inhibited the proliferation of cancer cells in vitro by blocking PDGF signaling. The compound was tested on various cancer cell lines and showed a dose-dependent reduction in cell viability . -

Fibrosis Treatment Potential

Research indicated that this compound could serve as a therapeutic agent for conditions characterized by excessive fibrosis due to its ability to inhibit fibroblast proliferation through PDGF receptor antagonism. In animal models of fibrosis, treatment with this compound resulted in decreased collagen deposition and improved tissue architecture . -

Mechanistic Insights from Kinase Assays

Concentration-response assays revealed that the compound acts as a competitive inhibitor against several ALK (Anaplastic Lymphoma Kinase) enzymes. The activity was assessed under varying ATP concentrations to simulate physiological conditions. Results indicated that higher ATP levels diminished the inhibitory effect of the compound, suggesting an ATP-binding competitive mechanism .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?

The compound is typically synthesized via a two-step strategy:

- Step 1 : Boc protection of the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM, room temperature).

- Step 2 : Installation of the boronate ester via Miyaura borylation. A Pd catalyst (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) in THF or dioxane at 80–100°C are common . Key validation: Monitor reaction progress via TLC (hexane/EtOAc) and confirm purity by HPLC (>95%).

Q. How is the compound characterized to confirm structural integrity?

- NMR : and NMR verify Boc-group retention (e.g., tert-butyl singlet at ~1.4 ppm) and boronate ester signals (e.g., pinacol methyl groups at 1.3 ppm) .

- HPLC/MS : Confirm molecular ion peaks ([M+H]⁺ at m/z ~371) and absence of unreacted intermediates.

- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry (e.g., dioxaborolane ring planarity) .

Q. What precautions are critical for handling this compound?

- Stability : Store at 0–6°C under inert gas (Ar/N₂) to prevent boronate ester hydrolysis .

- Safety : Avoid ignition sources (P210) and use PPE (gloves, goggles) due to potential respiratory sensitization .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency using this reagent?

- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance reactivity and side reactions.

- Solvent effects : Compare DMF (polar aprotic) vs. THF/H₂O mixtures for solubility and coupling rates .

- Base selection : K₂CO₃ or CsF may enhance transmetallation kinetics in electron-deficient aryl partners . Data contradiction example: Lower yields with CsF in aqueous systems may arise from boronate hydrolysis—monitor by NMR .

Q. How does steric hindrance at the indazole 3-position affect reactivity?

- Case study : Compare coupling rates with ortho-substituted aryl halides. Bulkier substrates (e.g., 2,6-dimethylbromoarenes) may require higher temperatures (100–120°C) or microwave-assisted conditions.

- Computational modeling : DFT calculations predict transition-state energies, guiding substituent selection .

Q. What analytical methods resolve contradictory data in boronate ester stability studies?

- Contradiction : Discrepancies in shelf-life reports (e.g., 3 months at 0°C vs. 1 month in literature).

- Resolution : Use NMR to track hydrolysis (disappearance of ~30 ppm boronate peak) under varying humidity .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 14 days and quantify degradation via HPLC .

Methodological Tables

Q. Table 1. Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| DCM | >50 | Preferred for Boc reactions |

| THF | 30–40 | Optimal for Pd couplings |

| Water | <1 | Hydrolysis risk |

| Source: Empirical data from synthesis protocols . |

Q. Table 2. Troubleshooting Cross-Coupling Failures

| Issue | Likely Cause | Solution |

|---|---|---|

| Low conversion | Catalyst deactivation | Use fresh Pd(0) catalysts |

| Boronate hydrolysis | Moisture contamination | Dry solvents over molecular sieves |

| Side products | Oxidative homocoupling | Reduce O₂ via degassing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。